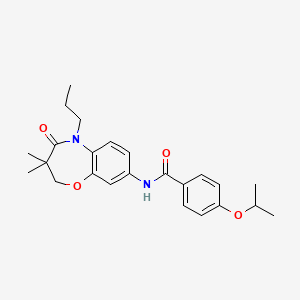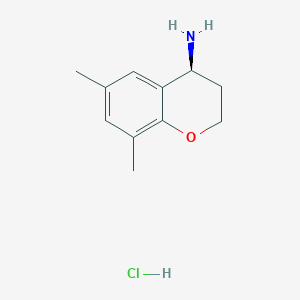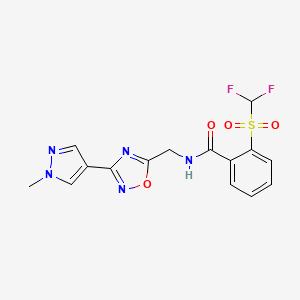![molecular formula C20H14O4 B2889293 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione CAS No. 866144-90-3](/img/structure/B2889293.png)
2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione is an organic compound belonging to the class of chromone Schiff bases. These compounds are characterized by the presence of a chromone moiety linked to an imine group (C=N) formed by the condensation reaction of a chromone aldehyde or ketone with a primary amine. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Mecanismo De Acción
Target of Action
Similar compounds, such as coumarin derivatives, have been found to exhibit significant inhibitory activity against bacterial strains . They are also known to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.
Mode of Action
Coumarin derivatives, which share a similar structure, are known to interact with their targets, such as bacterial dna gyrase, and inhibit their function . This interaction results in the disruption of DNA replication, leading to the death of the bacterial cell .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect the dna replication pathway in bacteria by inhibiting the function of dna gyrase .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This leads to the death of the bacterial cell, exhibiting the compound’s antimicrobial activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain being targeted . .
Análisis Bioquímico
Biochemical Properties
Similar compounds have shown significant inhibitory activity against bacterial strains . This suggests that 2-[(6-methoxy-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione may interact with enzymes and proteins involved in bacterial metabolism, although the specific nature of these interactions is yet to be determined.
Cellular Effects
A compound with a similar structure, DK223, has been shown to induce human keratinocyte migration and dermal fibroblast proliferation . This suggests that 2-[(6-methoxy-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its structural similarity to other coumarin derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione typically involves the condensation of 6-methoxy-2H-chromen-3-carbaldehyde with indane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various biologically active molecules and dyes for solar cell applications.
Biology: The compound has been studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of photoinitiators for polymerization and chromophores for non-linear optical applications.
Comparación Con Compuestos Similares
2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione is similar to other chromone Schiff bases and indane-1,3-dione derivatives. its unique structure, which combines the chromone and indane-1,3-dione moieties, gives it distinct properties and applications . Similar compounds include:
Indane-1,3-dione: A versatile building block used in various applications ranging from biosensing to photopolymerization.
Chromone Schiff bases: Compounds characterized by the presence of a chromone moiety linked to an imine group, used in medicinal chemistry and organic electronics.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-23-14-6-7-18-13(10-14)8-12(11-24-18)9-17-19(21)15-4-2-3-5-16(15)20(17)22/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRJJQDBXOADKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dimethylphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889213.png)

![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide](/img/structure/B2889216.png)
![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)

![N-[(pyridin-2-yl)methyl]-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)



![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2889228.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide](/img/structure/B2889230.png)

